molecular formula C11H17NOSi B11895547 N-Phenyl-N-(trimethylsilyl)acetamide CAS No. 10557-63-8

N-Phenyl-N-(trimethylsilyl)acetamide

Cat. No.: B11895547
CAS No.: 10557-63-8
M. Wt: 207.34 g/mol
InChI Key: KWYYUUZRACJTAG-UHFFFAOYSA-N
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Description

N-Phenyl-N-(trimethylsilyl)acetamide is an organic compound with the molecular formula C11H17NOSi. It is a derivative of acetamide where the nitrogen atom is bonded to a phenyl group and a trimethylsilyl group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Phenyl-N-(trimethylsilyl)acetamide can be synthesized through the reaction of N-phenylacetamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

N-phenylacetamide+trimethylsilyl chlorideThis compound+hydrochloric acid\text{N-phenylacetamide} + \text{trimethylsilyl chloride} \rightarrow \text{this compound} + \text{hydrochloric acid} N-phenylacetamide+trimethylsilyl chloride→this compound+hydrochloric acid

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-(trimethylsilyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Hydrolysis: In the presence of water or aqueous acids, the trimethylsilyl group can be hydrolyzed to form N-phenylacetamide.

    Oxidation and Reduction: The phenyl group can undergo oxidation or reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or alkyl halides can be used to replace the trimethylsilyl group.

    Hydrolysis: Aqueous acids or bases can facilitate the hydrolysis of the trimethylsilyl group.

    Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the phenyl group.

    Reduction: Reducing agents such as lithium aluminum hydride can reduce the phenyl group.

Major Products Formed

    Substitution: Products depend on the substituent introduced.

    Hydrolysis: N-phenylacetamide and trimethylsilanol.

    Oxidation: Oxidized derivatives of the phenyl group.

    Reduction: Reduced derivatives of the phenyl group.

Scientific Research Applications

N-Phenyl-N-(trimethylsilyl)acetamide has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.

    Protecting Group: The trimethylsilyl group can serve as a protecting group for amines and alcohols during multi-step synthesis.

    Catalysis: Employed in catalytic processes to enhance reaction rates and selectivity.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Material Science: Utilized in the preparation of silicon-containing polymers and materials.

Mechanism of Action

The mechanism of action of N-Phenyl-N-(trimethylsilyl)acetamide involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can act as a leaving group in substitution reactions, while the phenyl group can participate in π-π interactions and other non-covalent interactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents.

Comparison with Similar Compounds

Similar Compounds

    N-Phenylacetamide: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.

    N-(Trimethylsilyl)acetamide: Lacks the phenyl group, affecting its interactions and reactivity.

    N-[4-(Trimethylsilyl)phenyl]acetamide: Similar structure but with the trimethylsilyl group on the phenyl ring.

Uniqueness

N-Phenyl-N-(trimethylsilyl)acetamide is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer distinct reactivity and properties. The combination of these groups allows for versatile applications in organic synthesis and material science.

Properties

CAS No.

10557-63-8

Molecular Formula

C11H17NOSi

Molecular Weight

207.34 g/mol

IUPAC Name

N-phenyl-N-trimethylsilylacetamide

InChI

InChI=1S/C11H17NOSi/c1-10(13)12(14(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3

InChI Key

KWYYUUZRACJTAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)[Si](C)(C)C

Origin of Product

United States

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